4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride

Medicinal Chemistry Scaffold Hopping Spirocyclic Building Blocks

4‑Azaspiro[2.5]octane‑7‑carboxamide hydrochloride (CAS 2309461‑71‑8) is a spirocyclic small‑molecule scaffold composed of a cyclopropane ring fused to a piperidine ring at the spiro carbon, with the basic nitrogen placed at the 4‑position and a primary carboxamide substituent at the 7‑position [REFS‑1]. The hydrochloride salt form improves aqueous solubility and handling characteristics relative to the free base [REFS‑2].

Molecular Formula C8H15ClN2O
Molecular Weight 190.67
CAS No. 2309461-71-8
Cat. No. B2954425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride
CAS2309461-71-8
Molecular FormulaC8H15ClN2O
Molecular Weight190.67
Structural Identifiers
SMILESC1CNC2(CC2)CC1C(=O)N.Cl
InChIInChI=1S/C8H14N2O.ClH/c9-7(11)6-1-4-10-8(5-6)2-3-8;/h6,10H,1-5H2,(H2,9,11);1H
InChIKeySRQKMADEVFJRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Azaspiro[2.5]octane-7-carboxamide Hydrochloride (CAS 2309461-71-8): A Distinct 4‑Aza Spirocyclic Building Block for CNS and Enzyme‑Targeted Drug Discovery


4‑Azaspiro[2.5]octane‑7‑carboxamide hydrochloride (CAS 2309461‑71‑8) is a spirocyclic small‑molecule scaffold composed of a cyclopropane ring fused to a piperidine ring at the spiro carbon, with the basic nitrogen placed at the 4‑position and a primary carboxamide substituent at the 7‑position [REFS‑1]. The hydrochloride salt form improves aqueous solubility and handling characteristics relative to the free base [REFS‑2]. This regioisomeric scaffold is structurally distinct from the more widely explored 5‑aza and 6‑aza spiro[2.5]octane carboxamide series that have been disclosed as histamine H3 receptor antagonists and metalloprotease inhibitors, respectively [REFS‑3][REFS‑4], positioning the 4‑aza variant as a chemically differentiated starting point for lead generation.

Why 4‑Azaspiro[2.5]octane‑7‑carboxamide Hydrochloride Cannot Be Replaced by Other Spirocyclic Carboxamide Isomers


The position of the endocyclic nitrogen atom in the azaspiro[2.5]octane scaffold fundamentally alters the geometry of hydrogen‑bonding and ionic interactions with biological targets. The 5‑azaspiro[2.5]octane‑7‑carboxamide series has been optimized for HER2 sheddase and metalloprotease inhibition [REFS‑1], whereas the 6‑azaspiro[2.5]octane carboxamide scaffold yields potent histamine H3 receptor antagonists with in vivo procognitive efficacy [REFS‑2]. The 4‑aza regioisomer places the basic amine in a distinct spatial orientation that has been exploited in a separate patent family targeting lysosomal glucosylceramidase, where a 4‑azaspiro[2.5]octane‑6,7‑diol derivative achieved a Ki of 2.60 nM [REFS‑3]. Consequently, the 4‑aza scaffold engages a different pharmacological space and cannot be assumed interchangeable with its 5‑aza or 6‑aza counterparts.

Quantitative Differentiation Evidence for 4‑Azaspiro[2.5]octane‑7‑carboxamide Hydrochloride Against Closest Analogs


Regioisomeric Scaffold Differentiation: 4‑Aza vs. 5‑Aza and 6‑Aza Spiro[2.5]octane Carboxamide Cores

The three regioisomeric azaspiro[2.5]octane carboxamide scaffolds (4‑aza, 5‑aza, 6‑aza) have been optimized for completely distinct target classes. The 6‑azaspiro[2.5]octane carboxamide scaffold produced nanomolar H3R antagonists with exemplar compound 6s (6‑aza series) showing a brain‑to‑plasma ratio of ~3 and statistically significant in vivo efficacy in a mouse novel object recognition model at 1–10 mg/kg s.c. [REFS‑1]. The 5‑azaspiro[2.5]octane‑7‑carboxamide series yielded HER2 sheddase inhibitors with IC50 values as low as 52 nM [REFS‑2]. The 4‑azaspiro[2.5]octane scaffold has been patented separately for glucosylceramidase inhibition, with a 4‑aza diol derivative achieving Ki = 2.60 nM [REFS‑3]. No single regioisomer has been shown to potently address all three target classes, indicating that the nitrogen position is a critical selectivity determinant.

Medicinal Chemistry Scaffold Hopping Spirocyclic Building Blocks

Physicochemical Property Differentiation: Carboxamide vs. Carboxylic Acid Analog at Position 7

The 7‑carboxamide group of the target compound provides distinct hydrogen‑bond donor/acceptor capacity compared to the 7‑carboxylic acid analog (CAS 1784340‑53‑9). Computed molecular descriptors from PubChem indicate that the carboxamide (free base) possesses 3 hydrogen bond donors (HBD) versus 2 for the carboxylic acid, and a topological polar surface area (TPSA) of 55.1 Ų versus 72.7 Ų for a representative 4‑azaspiro[2.5]octane‑6,7‑diol derivative [REFS‑1][REFS‑2]. The higher HBD count and altered TPSA of the carboxamide can influence permeability and CNS penetration characteristics [REFS‑3].

Physicochemical Profiling Lead Optimization CNS Drug Design

Hydrochloride Salt Form Advantage for Solubility and Handling

The hydrochloride salt of 4‑azaspiro[2.5]octane‑7‑carboxamide provides superior aqueous solubility and ease of handling compared to the free base form. While quantitative solubility data for this specific compound is not publicly available, the hydrochloride salt formation is a well‑established strategy: for a related 4‑azaspiro[2.5]octane‑7‑carboxylic acid hydrochloride (CAS 2247108‑11‑6), the salt form is explicitly noted to enhance solubility [REFS‑1]. The free base of the parent 4‑azaspiro[2.5]octane scaffold (CAS 124269‑04‑1) is a liquid at ambient temperature, whereas the hydrochloride salt of the carboxamide derivative is a solid, facilitating weighing and formulation [REFS‑2].

Formulation Salt Selection Compound Management

Synthetic Tractability of the 4‑Aza Regioisomer via Established Patent Routes

The 4‑azaspiro[2.5]octane scaffold is synthetically accessible through multiple published routes, including those described in US Patent 10,081,601, which details the preparation of various 4‑azaspiro[2.5]octane‑6,7‑diol derivatives from commercially available starting materials [REFS‑1]. In contrast, the 5‑aza and 6‑aza spiro[2.5]octane carboxamide scaffolds require distinct synthetic sequences: the 6‑aza scaffold is constructed via CuCN‑mediated spirocyclopropanation of a Cbz‑protected piperidin‑4‑one exocyclic olefin [REFS‑2], while the 5‑aza series employs a different cyclopropanation strategy [REFS‑3]. The availability of orthogonal synthetic routes reduces the risk of intellectual property conflicts when selecting a specific regioisomer for lead optimization.

Synthetic Chemistry Process Development Scale‑up

Optimal Application Scenarios for 4‑Azaspiro[2.5]octane‑7‑carboxamide Hydrochloride Based on Quantitative Differentiation Evidence


Scaffold‑Hopping Campaigns Seeking Unexplored IP Space Beyond 5‑Aza and 6‑Aza Spiro[2.5]octane Series

Research groups pursuing novel histamine H3 receptor antagonists or metalloprotease inhibitors have heavily mined the 5‑aza and 6‑aza spiro[2.5]octane chemical space [REFS‑1][REFS‑2]. The 4‑azaspiro[2.5]octane‑7‑carboxamide scaffold offers a structurally distinct regioisomer that has been demonstrated to engage lysosomal glucosylceramidase at low nanomolar affinity (Ki = 2.60 nM for a related 4‑aza derivative) [REFS‑3], a target class not addressed by either the 5‑aza or 6‑aza series. Teams conducting systematic scaffold‑hopping exercises can use the 4‑aza carboxamide as a core template to access novel intellectual property space with validated biological precedent.

CNS Drug Discovery Programs Requiring Optimized Physicochemical Properties for Brain Penetration

The 4‑azaspiro[2.5]octane‑7‑carboxamide scaffold combines a low molecular weight (free base MW 154.21) with a favorable hydrogen‑bond donor count (HBD = 3) and topological polar surface area (TPSA = 55.1 Ų) [REFS‑1]. These computed properties fall within the empirically derived ranges for successful CNS drugs (MW < 400; HBD ≤ 3; TPSA < 90 Ų) [REFS‑2]. The 6‑aza spiro[2.5]octane carboxamide series has already demonstrated brain penetration (brain‑to‑plasma ratio ~3 for compound 6s) [REFS‑3]; the 4‑aza regioisomer, with similar physicochemical parameters, represents an attractive alternative scaffold for CNS‑targeted lead generation with potentially distinct off‑target profiles.

Glucosylceramidase Inhibitor Lead Optimization Using the 4‑Aza Scaffold

Patent US 10,081,601 explicitly claims 4‑azaspiro[2.5]octane derivatives as glucosylceramide synthase inhibitors, with a representative 4‑aza diol compound exhibiting a Ki of 2.60 nM [REFS‑1]. The 4‑azaspiro[2.5]octane‑7‑carboxamide hydrochloride serves as a versatile late‑stage diversification intermediate for this program: the 7‑carboxamide can be further functionalized (e.g., to N‑hydroxycarboxamide, N‑alkylamide, or heterocyclic amide) to optimize potency, selectivity, and pharmacokinetic properties while retaining the critical 4‑aza spirocyclic pharmacophore.

High‑Throughput Screening Library Design Utilizing Salt‑Form Building Blocks

Compound management groups designing diversity‑oriented synthesis (DOS) libraries benefit from building blocks that combine structural novelty with practical handling properties. The hydrochloride salt of 4‑azaspiro[2.5]octane‑7‑carboxamide is a room‑temperature solid with improved solubility relative to the free base [REFS‑1], facilitating automated weighing and dissolution for parallel synthesis. Its spirocyclic framework introduces three‑dimensionality and conformational restriction, features correlated with higher clinical success rates in fragment‑based and HTS campaigns [REFS‑2].

Quote Request

Request a Quote for 4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.